

Application Note: Spectrophotometric Determination of Hydrazine in Water Samples

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Compound of Interest

Compound Name: Hydrazine sulfate

Cat. No.: B7799358

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Introduction

Hydrazine (N_2H_4) is a strong reducing agent utilized in various industrial applications, including as an oxygen scavenger in boiler feedwater to prevent corrosion, a rocket propellant, and in the synthesis of pharmaceuticals and agricultural chemicals.[1][2] However, hydrazine is also highly toxic and a suspected human carcinogen, necessitating the close monitoring of its concentration in industrial wastewater and environmental water samples.[3] This application note details a reliable and sensitive spectrophotometric method for the determination of hydrazine in water samples, based on its reaction with p-dimethylaminobenzaldehyde (p-DAB).

Principle

The method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde in an acidic medium. This reaction produces a distinct yellow-colored azine compound, p-dimethylaminobenzalazine.[4] The intensity of the yellow color is directly proportional to the hydrazine concentration and is quantified by measuring the absorbance at the wavelength of maximum absorption, approximately 458 nm.[3][5][6] The color development is stable, typically reaching its maximum within 10 to 15 minutes.[1]

Experimental Protocols

1. Preparation of Reagents

- p-Dimethylaminobenzaldehyde (p-DAB) Reagent: Dissolve 1.5 g of p-dimethylaminobenzaldehyde in 100 mL of methanol.[7] Store in a dark bottle.
- Acid Solution: Prepare a 0.1 N sulfuric acid solution by diluting concentrated sulfuric acid with deionized water.
- Hydrazine Stock Solution (100 µg/mL): Dissolve 0.4060 g of **hydrazine sulfate** ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{SO}_4$) in 1 L of 0.1 N sulfuric acid.[7] This solution is stable for several weeks when stored in a tightly sealed container.
- Hydrazine Working Standards: Prepare a series of working standards by diluting the hydrazine stock solution with 0.1 N sulfuric acid to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

2. Sample Collection and Preparation

- Collect water samples in clean glass or plastic bottles.
- Samples should be analyzed as soon as possible after collection due to the potential for hydrazine to be oxidized.[8]
- If immediate analysis is not possible, acidification of the sample may help to preserve it.[8]
- Filter turbid samples using a 0.45 µm syringe filter to remove particulate matter.

3. Spectrophotometric Measurement

- Blank Preparation: Pipette 5.0 mL of 0.1 N sulfuric acid into a test tube.
- Standard and Sample Preparation: Pipette 5.0 mL of each working standard and water sample into separate, labeled test tubes.
- Color Development: Add 1.0 mL of the p-DAB reagent to each tube (blank, standards, and samples).[7]
- Mixing and Incubation: Mix the contents of each tube thoroughly using a vortex mixer and allow the solutions to stand for 10-15 minutes at room temperature for full color development.[1][7]

- Acidification: Add 10.0 mL of glacial acetic acid to each tube and mix well.[7]
- Absorbance Measurement: Set the spectrophotometer to a wavelength of 458 nm. Zero the instrument using the blank solution. Measure the absorbance of each standard and sample.

4. Data Analysis

- Calibration Curve: Plot a graph of absorbance versus the concentration of the hydrazine working standards.
- Linear Regression: Perform a linear regression analysis on the calibration curve data to obtain the equation of the line ($y = mx + c$), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The correlation coefficient (R^2) should be close to 0.999 for a good linear fit.[5][9]
- Concentration Determination: Use the equation of the line to calculate the concentration of hydrazine in the unknown water samples based on their measured absorbance values.

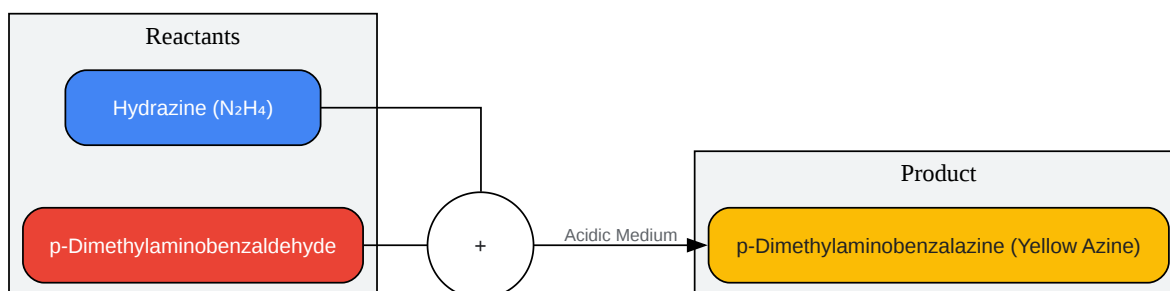
Data Presentation

The following table summarizes the quantitative data for the spectrophotometric determination of hydrazine using the p-dimethylaminobenzaldehyde method as reported in various studies.

Parameter	Reported Value	Reference
Wavelength (λ_{max})	458 nm	[3][5][6]
460 nm	[10]	
Linear Range	0 - 7 μg in 25 mL	[5][6]
0 - 6 μg in 25 mL	[9]	
2.0–100.0 $\mu\text{g/L}$ and 100.0–1500.0 $\mu\text{g/L}$	[10]	
Molar Absorptivity	$8.1 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[5][6]
$9.95 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[9]	
Limit of Detection (LOD)	0.25 μg	[9]
0.016 $\mu\text{g/L}$	[10]	
Relative Standard Deviation (RSD)	1.7% (at 6 μg)	[6]
2.7% (at 3 μg)	[9]	
0.38% (at 0.1 mg/L)	[10]	

Visualizations

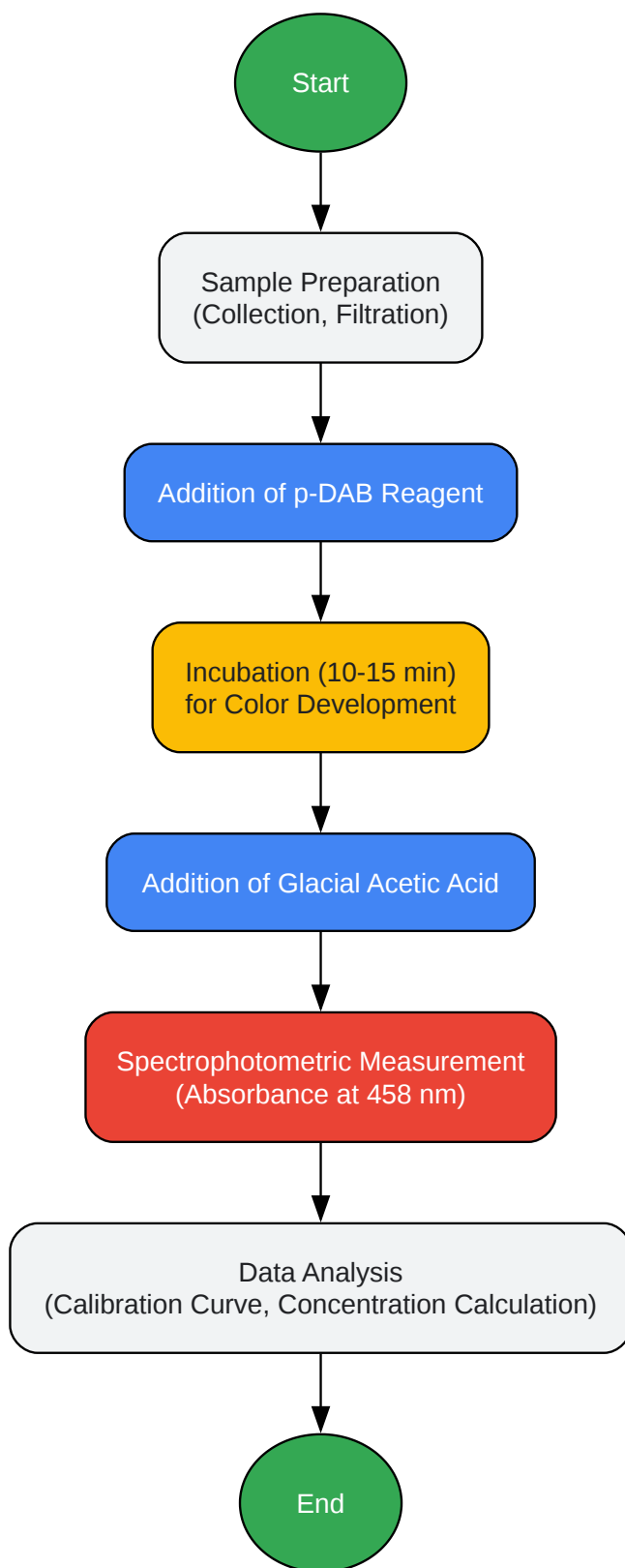
Chemical Reaction Pathway



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Caption: Reaction of hydrazine with p-dimethylaminobenzaldehyde.

Experimental Workflow



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Caption: Experimental workflow for hydrazine determination.

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